molecular formula C14H23ClN2O2 B271594 N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]amine

N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]amine

Cat. No. B271594
M. Wt: 286.8 g/mol
InChI Key: WMXVZMPAAIDEJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]amine is a chemical compound with the molecular formula C18H28ClNO2. It is commonly referred to as CDMB-CEA and is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. CDMB-CEA has been extensively studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders.

Mechanism of Action

CDMB-CEA works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. By inhibiting this enzyme, CDMB-CEA increases the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and physiological effects:
CDMB-CEA has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function and memory. It has also been found to have neuroprotective effects, protecting neurons from damage and death.

Advantages and Limitations for Lab Experiments

One advantage of using CDMB-CEA in lab experiments is its potent inhibitory activity against acetylcholinesterase. This makes it a useful tool for studying the role of acetylcholine in the brain and its effects on cognitive function and memory. However, one limitation of using CDMB-CEA is that it is a relatively new compound and its long-term effects on the brain and other organs are not yet fully understood.

Future Directions

There are a number of future directions for research on CDMB-CEA. One area of research is the development of more potent and selective inhibitors of acetylcholinesterase, which could improve the efficacy and safety of CDMB-CEA and other acetylcholinesterase inhibitors. Another area of research is the development of new drugs that target other neurotransmitters and receptors in the brain, which could provide alternative treatments for Alzheimer's disease and other neurological disorders. Finally, research is needed to better understand the long-term effects of CDMB-CEA on the brain and other organs, as well as its potential for use in combination with other drugs and therapies.

Synthesis Methods

The synthesis of CDMB-CEA involves the reaction of 5-chloro-2-ethoxy-3-methoxybenzyl chloride with N,N-dimethylethylenediamine in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to yield the final compound.

Scientific Research Applications

CDMB-CEA has been the subject of extensive scientific research for its potential use in the treatment of Alzheimer's disease and other neurological disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and has also been found to have neuroprotective effects.

properties

Product Name

N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]amine

Molecular Formula

C14H23ClN2O2

Molecular Weight

286.8 g/mol

IUPAC Name

N-[(5-chloro-2-ethoxy-3-methoxyphenyl)methyl]-N//',N//'-dimethylethane-1,2-diamine

InChI

InChI=1S/C14H23ClN2O2/c1-5-19-14-11(10-16-6-7-17(2)3)8-12(15)9-13(14)18-4/h8-9,16H,5-7,10H2,1-4H3

InChI Key

WMXVZMPAAIDEJB-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1CNCCN(C)C)Cl)OC

Canonical SMILES

CCOC1=C(C=C(C=C1OC)Cl)CNCCN(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.